Kinase Inhibitor Scaffold Prevalence: N-Substituted Quinazolin-4-amine Dominance in EGFR Inhibitor Chemical Space
N-substituted quinazolin-4-amine-based compounds constitute the largest cluster (approximately 2500 compounds, representing ~27.8% of the total library) among a screened library of ~9000 EGFR small-molecule inhibitors, quantitatively establishing this scaffold class as the predominant chemotype for EGFR-targeted drug discovery relative to alternative heterocyclic frameworks [1]. This scaffold prevalence supports procurement prioritization of N-methyl-2-(methylsulfanyl)quinazolin-4-amine as a representative privileged structure within this validated inhibitor class.
| Evidence Dimension | Scaffold representation in EGFR inhibitor chemical library |
|---|---|
| Target Compound Data | N-substituted quinazolin-4-amine class: ~2500 compounds |
| Comparator Or Baseline | All other heterocyclic frameworks combined: ~6500 compounds |
| Quantified Difference | Quinazolin-4-amine scaffold represents largest single cluster (27.8% of total library) |
| Conditions | In silico library clustering analysis of ~9000 EGFR small-molecule inhibitors [1] |
Why This Matters
Higher scaffold representation in validated inhibitor libraries correlates with greater probability of identifying potent analogs, reducing hit-to-lead attrition during drug discovery programs.
- [1] Scientific research: Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer—Design, Synthesis, and In Vitro Evaluation. ES/IODE, 2023. View Source
